molecular formula C17H24N2O3S B5812887 N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide

N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide

Cat. No. B5812887
M. Wt: 336.5 g/mol
InChI Key: YOPCGJWPZJAOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide (APPA) is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. APPA belongs to the class of sulfonamide compounds and has been shown to possess a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the inflammatory response and tumor growth. This compound has also been shown to modulate the activity of ion channels and receptors involved in pain perception.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, inhibit the activity of cyclooxygenase-2 (COX-2), and reduce the production of reactive oxygen species (ROS). This compound has also been shown to modulate the activity of ion channels and receptors involved in pain perception, such as the transient receptor potential vanilloid 1 (TRPV1) channel and the mu-opioid receptor.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, which make it a promising candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound.
One limitation of using this compound in lab experiments is its low yield of around 50%. This can make it difficult to obtain large quantities of pure this compound for use in experiments. Another limitation is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the study of N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, chronic pain, and inflammatory diseases. Another direction is to study its mechanism of action in more detail, in order to better understand how it produces its biochemical and physiological effects. Additionally, further studies are needed to determine the toxicity of this compound and its potential side effects. Finally, the development of more efficient synthesis methods for this compound could allow for larger-scale production of the compound and facilitate its use in future studies.

Synthesis Methods

The synthesis of N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of 4-(1-piperidinylsulfonyl)aniline with allyl bromide and 3-bromopropionyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain pure this compound. The yield of the reaction is typically around 50%.

Scientific Research Applications

N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. This compound has been studied for its potential use in the treatment of cancer, chronic pain, and inflammatory diseases.

properties

IUPAC Name

3-(4-piperidin-1-ylsulfonylphenyl)-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-2-12-18-17(20)11-8-15-6-9-16(10-7-15)23(21,22)19-13-4-3-5-14-19/h2,6-7,9-10H,1,3-5,8,11-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPCGJWPZJAOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.